3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperidine ring via an ether bond, and a methoxyphenyl group attached to the piperidine ring through a carboxamide linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Etherification Reaction: The 5-fluoropyrimidine intermediate is then subjected to an etherification reaction with a piperidine derivative. This step typically involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the ether bond.
Carboxamide Formation: The final step involves the introduction of the methoxyphenyl group through a carboxamide linkage. This can be achieved by reacting the intermediate with 2-methoxyphenyl isocyanate in the presence of a catalyst such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired transformation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity against certain diseases or conditions. It may serve as a lead compound for the development of new drugs.
Biological Research: Researchers investigate the compound’s effects on biological systems, including its interactions with specific enzymes, receptors, or cellular pathways.
Chemical Biology: The compound can be used as a tool to study biological processes at the molecular level, including signal transduction and gene expression.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 3-((5-bromopyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 3-((5-methylpyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide
Comparison
Compared to similar compounds, 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, including its reactivity, stability, and interactions with molecular targets. The fluorine atom may enhance the compound’s binding affinity to specific targets or alter its metabolic stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-7-3-2-6-14(15)21-17(23)22-8-4-5-13(11-22)25-16-19-9-12(18)10-20-16/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLJXXBSIVFJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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